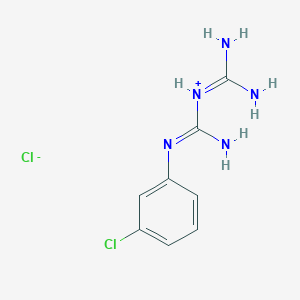
1-(3-氯苯基)双胍盐酸盐
描述
1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-CPBG, is an agonist of the serotonin (5-HT) receptor subtype 5-HT3 . It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors . It also binds to high and low affinity sites on the dopamine transporter (DAT) . m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats .
Molecular Structure Analysis
The crystal structure of 1-(3-Chlorophenyl)biguanide hydrochloride has been determined using single-crystal X-ray diffraction . The monoclinic unit cell contains two crystallographically independent molecules, A and B . The Cl(1) and Cl(4) ions are coordinated to 5 and 6 N atoms, respectively .
Chemical Reactions Analysis
1-(3-Chlorophenyl)biguanide hydrochloride may undergo hazardous reactions when exposed to moist air or water . It may also react with strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride .
Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)biguanide hydrochloride is a white solid . It is soluble in water . Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol .
科学研究应用
Neuroscience
- Scientific Field : Neuroscience
- Application Summary : “1-(3-Chlorophenyl)biguanide hydrochloride” (also known as m-CPBG) is an agonist of the serotonin (5-HT) receptor subtype 5-HT3 . It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors . This compound also binds to high and low affinity sites on the dopamine transporter (DAT) .
- Methods of Application : In experimental procedures, m-CPBG has been used to induce depolarization of isolated rat vagus nerve and stimulate inositol phosphate formation in rat frontocingulate cortical slices . The specific concentrations and experimental conditions may vary depending on the study.
- Results or Outcomes : m-CPBG has been shown to induce bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats . The ED50 (the dose that produces an effect in 50% of the population) was found to be 20.3 nmol/kg .
Cardiovascular System
- Scientific Field : Cardiovascular System
- Application Summary : m-CPBG is known to induce bradycardia, a condition where the heart rate is slower than normal . This effect can be reversed by the 5-HT3 receptor antagonist ondansetron .
- Methods of Application : In experimental procedures, m-CPBG has been used to induce bradycardia in anaesthetized cats . The specific concentrations and experimental conditions may vary depending on the study.
- Results or Outcomes : The ED50 (the dose that produces an effect in 50% of the population) was found to be 20.3 nmol/kg .
Dopamine Transporter Interaction
- Scientific Field : Neuroscience
- Application Summary : m-CPBG also binds to high and low affinity sites on the dopamine transporter (DAT) . This interaction could potentially have implications in the study of neurological disorders where dopamine transport is affected, such as Parkinson’s disease and ADHD.
- Methods of Application : In experimental procedures, m-CPBG has been used to study its interaction with the dopamine transporter in rat caudate putamen synaptosomal membranes . The specific concentrations and experimental conditions may vary depending on the study.
- Results or Outcomes : The IC50 values (the concentration of m-CPBG that inhibits the dopamine transporter by 50%) were found to be 0.4 and 34.8 µM, respectively, in rat caudate putamen synaptosomal membranes .
安全和危害
1-(3-Chlorophenyl)biguanide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It does not contain any substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
属性
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)biguanide hydrochloride | |
CAS RN |
2113-05-5 | |
| Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2113-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



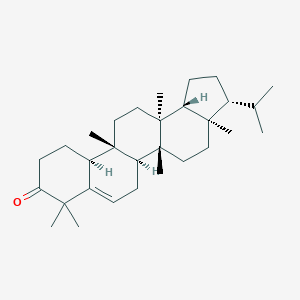
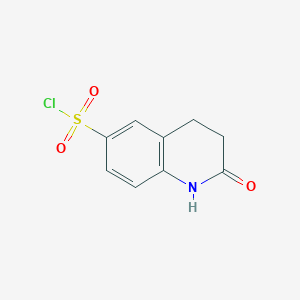
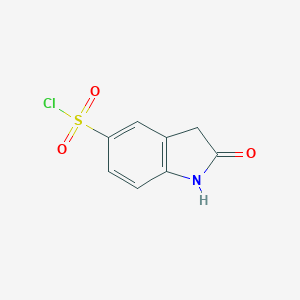
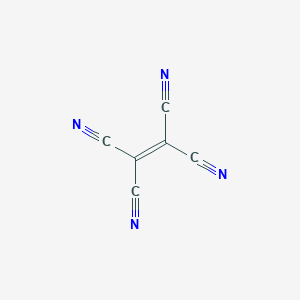
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
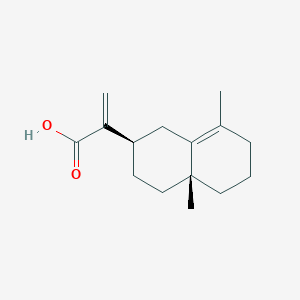
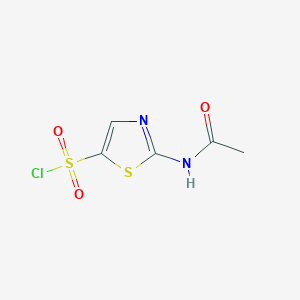
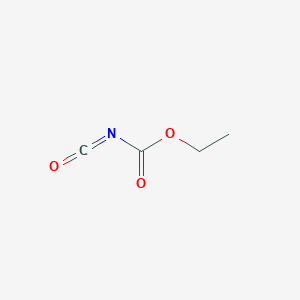
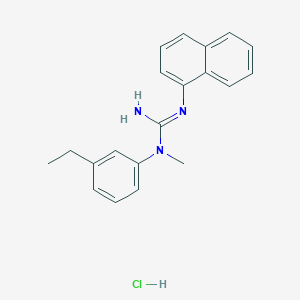
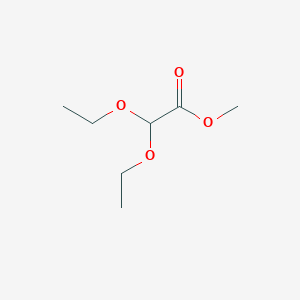
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)
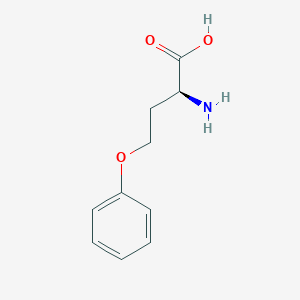
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)